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Compound of Interest

Compound Name: 2-azidobenzoic Acid

Cat. No.: B1276999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-azidobenzoic
acid, a valuable building block in organic synthesis, particularly for the construction of nitrogen-

containing heterocyclic compounds and for use in bioorthogonal chemistry. This document

details the core mechanism of its synthesis, presents quantitative data from various

experimental protocols, and offers detailed methodologies for its preparation.

Core Mechanism: Diazotization-Azidation of
Anthranilic Acid
The most prevalent and established method for the synthesis of 2-azidobenzoic acid is a two-

step process commencing with the diazotization of 2-aminobenzoic acid (anthranilic acid),

followed by the introduction of the azide functionality through a Sandmeyer-type reaction.

Step 1: Diazotization

In the initial step, the primary aromatic amine of anthranilic acid is converted into a diazonium

salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C)

using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid then

reacts with the protonated amine to form a highly reactive diazonium ion. Maintaining a low

temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Azidation
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The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium

azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the

diazonium group to form the final product, 2-azidobenzoic acid. This substitution reaction

proceeds via a mechanism that is analogous to the Sandmeyer reaction, which is known to

involve radical intermediates.

The overall transformation can be summarized as follows:
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(Anthranilic Acid)

2-Carboxybenzenediazonium
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2-Azidobenzoic Acid

Azidation
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Caption: Overall reaction scheme for the synthesis of 2-azidobenzoic acid.

Mechanistic Pathway Visualization
The detailed mechanism involves the formation of a nitrosonium ion, its electrophilic attack on

the amino group, subsequent dehydration to form the diazonium ion, and finally, the radical-

mediated substitution by the azide ion.
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Detailed Mechanistic Pathway

Diazotization

Azidation (Sandmeyer-type)

NaNO₂ + 2HCl → HONO + NaCl + H₂O

HONO + H⁺ ⇌ H₂O⁺-NO

H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)

2-Aminobenzoic Acid + NO⁺ → Intermediate

Intermediate - H⁺ → N-Nitrosamine derivative

N-Nitrosamine derivative + H⁺ ⇌ Tautomerization

Tautomerization → Protonated Diazohydroxide

Protonated Diazohydroxide - H₂O → 2-Carboxybenzenediazonium ion

2-Carboxybenzenediazonium ion + N₃⁻ → Aryl radical + N₂

Introduction of Azide

Aryl radical + •N₃ → 2-Azidobenzoic Acid

Click to download full resolution via product page

Caption: Step-by-step mechanism of 2-azidobenzoic acid formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1276999?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The yield of 2-azidobenzoic acid can vary depending on the specific reaction conditions

employed. The following table summarizes quantitative data from different reported protocols.

Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

2-

Aminobenz

oic acid

1. NaNO₂,

HCl 2.

NaN₃

Water

0 - 20

(diazotizati

on), 20

(azidation)

0.25

(diazotizati

on), not

specified

(azidation)

Not

explicitly

stated for

2-

azidobenz

oic acid,

but a

related

synthesis

of 4-

azidobenz

oic acid

yielded

92%.[1]

Patel, et al.

(2018)[2]

2-

Aminobenz

oic acid

1. NaNO₂,

conc. HCl

2. NaN₃

Water

5

(diazotizati

on), RT

(azidation)

0.25

(diazotizati

on), 2

(azidation)

Not

specified

ChemicalB

ook

Protocol[3]

[4]

3-

Aminobenz

oic acid

1. NaNO₂,

10% aq.

HCl 2.

NaN₃

Water 0
Not

specified

Not

specified

Molina, et

al. (1995)

[5]

Note: While a 100% yield is listed in one source for a synthetic route, this is likely a theoretical

representation and not a typical experimental outcome.[2]

Detailed Experimental Protocols
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Below are detailed experimental methodologies for the synthesis of 2-azidobenzoic acid and a

related isomer, which can be adapted by researchers.

Protocol 1: General Synthesis of 2-Azidobenzoic Acid[3]
[4]
Materials:

2-Aminobenzoic acid (15.3 mmol)

Concentrated Hydrochloric Acid (17 mL)

Sodium Nitrite (1.06 g, 15.3 mmol)

Sodium Azide (1.08 g, 16.6 mmol)

Water

Heptane

Benzene

Procedure:

Dissolve 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated HCl

in a 200 mL beaker.

Cool the mixture to 5 °C in an ice bath.

Prepare a pre-cooled solution of sodium nitrite (1.06 g) in 10 mL of water.

Add the sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution.

Stir the mixture for 15 minutes at 5 °C.

Prepare a solution of sodium azide (1.08 g) in 10 mL of water.

Add the sodium azide solution to the reaction mixture.
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Allow the resulting mixture to gradually warm to room temperature and stir for approximately

2 hours.

The precipitated white crystalline 2-azidobenzoic acid is collected by filtration.

Wash the product with cold water and dry it in the dark at room temperature.

Recrystallize the crude product from a 1:1 (v/v) mixture of heptane and benzene.

Protocol 2: High-Yield Synthesis of 4-Azidobenzoic Acid
(Adaptable for 2-Azidobenzoic Acid)[1]
Materials:

4-Aminobenzoic acid (4.5 g, 33 mmol)

Concentrated Hydrochloric Acid (5.6 mL)

Sodium Nitrite (2.3 g, 33 mmol)

Sodium Azide (2.14 g, 33 mmol)

Water

Ethyl acetate

1 N NaOH

1 N HCl

Na₂SO₄

Procedure:

Suspend 4-aminobenzoic acid in 25 mL of water in a 2 L round-bottom flask and add

concentrated HCl dropwise with vigorous stirring.

Cool the mixture to 0 °C using an ice-salt bath.
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Slowly add a solution of NaNO₂ (2.3 g) in 10 mL of water over approximately 30 minutes.

The mixture will turn yellow-orange.

Slowly add a solution of NaN₃ (2.14 g) in 25 mL of water with vigorous stirring, being mindful

of foam formation.

Remove the cooling bath and continue stirring for 90 minutes.

Add 100 mL of water and 125 mL of ethyl acetate and separate the phases.

Extract the aqueous phase twice with 50 mL of ethyl acetate.

Wash the combined organic phases with 40 mL of 1 N NaOH.

Acidify the aqueous phase with 80 mL of 1 N HCl, during which the product precipitates as a

yellow solid. Add 150 mL of ethyl acetate in portions to dissolve the precipitate.

Separate the organic phase, and dry the combined organic phases over Na₂SO₄.

Filter and concentrate under vacuum at room temperature to obtain the product. This

procedure resulted in a 92% yield for 4-azidobenzoic acid.

Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and

purification of 2-azidobenzoic acid.
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Caption: General experimental workflow for 2-azidobenzoic acid synthesis.
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Safety Considerations
Azide Compounds: Organic azides are potentially explosive and should be handled with

care. Avoid friction, shock, and excessive heat.

Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective

equipment (PPE) in a well-ventilated fume hood.

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is standard

practice to use them in solution without isolation.

Acids: Concentrated acids are corrosive. Handle with appropriate PPE.

This guide provides a foundational understanding of the synthesis of 2-azidobenzoic acid. For

specific applications, further optimization of reaction conditions may be necessary to achieve

desired purity and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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